molecular formula C11H16N2OS B3842413 N'-(2-thienylmethylene)hexanohydrazide

N'-(2-thienylmethylene)hexanohydrazide

Cat. No.: B3842413
M. Wt: 224.32 g/mol
InChI Key: HZIGFUDQZTXISD-FMIVXFBMSA-N
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Description

N'-(2-Thienylmethylene)hexanohydrazide is a hydrazide derivative characterized by a hexanoyl backbone linked to a thienylmethylene hydrazone group. This compound belongs to a broader class of acylhydrazones, which are synthesized via the condensation of acid hydrazides with aldehydes or ketones.

Applications of such compounds span corrosion inhibition , coordination chemistry for metal complexes , and pharmaceutical intermediates, though specific biological data for this derivative remain unexplored in the provided literature.

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-3-4-7-11(14)13-12-9-10-6-5-8-15-10/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIGFUDQZTXISD-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Hydrazide derivatives vary primarily in their acyl backbone and hydrazone substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison of Selected Hydrazide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield (%) Notable Properties/Applications
N'-(2-Thienylmethylene)hexanohydrazide C11H15N3OS 253.32 Hexanoyl, thienylmethylene Not reported Not reported Likely high lipophilicity due to aliphatic chain
N'-(2-Thienylmethylene)benzhydrazide (3e) C12H10N2OS 230.28 Benzoyl, thienylmethylene 205–206 92 High crystallinity; used in oxadiazole synthesis
5-Methyl-N'-(2-thienylmethylene)-3-isoxazolecarbohydrazide C10H9N3O2S 235.26 Isoxazole, methyl, thienylmethylene Not reported Not reported Heterocyclic diversity; potential bioactivity
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide C15H14N2O2 254.28 Phenylacetoyl, hydroxybenzylidene Not reported Not reported Hydrogen-bonding capacity; corrosion inhibition
3-(2-Chlorophenyl)-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide C15H11ClN4OS 330.79 Chlorophenyl, pyrazole, thienylmethylene Not reported Not reported Bulky substituents; potential metal coordination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-thienylmethylene)hexanohydrazide
Reactant of Route 2
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N'-(2-thienylmethylene)hexanohydrazide

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